molecular formula C25H21FN4O4S B2543081 3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 898421-89-1

3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2543081
CAS No.: 898421-89-1
M. Wt: 492.53
InChI Key: QVRDHNZGDKAKCK-UHFFFAOYSA-N
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Description

3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound of interest due to its unique chemical structure and diverse potential applications. This compound consists of a fluorophenylsulfonamido moiety and an oxadiazolyl-tetrahydronaphthalenyl segment. The conjugation of these functional groups imparts specific properties making the compound a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves several steps:

  • Step 1: Starting from 4-fluorobenzenesulfonamide, undergoes a reaction with benzoyl chloride to produce the intermediate, 4-fluorophenylsulfonyl chloride.

  • Step 2: The intermediate is then coupled with 2-amino-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole under suitable conditions, typically involving a base such as triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity:

  • Reaction Environment: Maintaining controlled temperature and pH levels.

  • Solvent Selection: Use of eco-friendly solvents to ensure sustainability.

  • Purification Techniques: Implementation of chromatography and recrystallization methods to achieve desired compound quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions primarily affecting the tetrahydronaphthalene moiety.

  • Reduction: Reduction reactions may focus on the oxadiazole ring, potentially yielding less conjugated systems.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom in the phenyl ring, leading to diverse derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide under acidic or basic conditions.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride for selective reduction.

  • Substitution Reagents: Nucleophiles like amines, thiols under conditions such as basic aqueous or organic solvents.

Major Products Formed:

  • Oxidation Products: Can include ketones or carboxylic acids from the tetrahydronaphthalene ring.

  • Reduction Products: Can form alcohols or amines depending on the reduction site.

  • Substitution Products: Diverse substituted derivatives on the phenyl ring depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide finds applications across multiple domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Potential use in studying enzyme interactions due to its structural mimics of biological substrates.

  • Medicine: Research into its role as a potential pharmacophore for developing new drugs targeting specific proteins or receptors.

  • Industry: Application in developing novel materials with specific chemical properties for advanced manufacturing.

Mechanism of Action

Molecular Targets and Pathways: While specific molecular targets may vary, compounds of this nature typically interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric regions. The mechanism can involve hydrogen bonding, van der Waals interactions, and sometimes covalent modifications of the target proteins.

Comparison with Similar Compounds

  • Sulfonamides: 4-fluorophenylsulfonamide, N-methyl-4-fluorophenylsulfonamide.

  • Oxadiazoles: 2-amino-1,3,4-oxadiazole, 5-(2-thienyl)-1,3,4-oxadiazole.

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Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4S/c26-20-10-12-22(13-11-20)35(32,33)30-21-7-3-6-18(15-21)23(31)27-25-29-28-24(34-25)19-9-8-16-4-1-2-5-17(16)14-19/h3,6-15,30H,1-2,4-5H2,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRDHNZGDKAKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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